N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
This oxalamide derivative features a benzodioxole moiety (benzo[d][1,3]dioxol-5-ylmethyl) linked via an oxalamide bridge to a 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl group. Its molecular formula is C26H33N5O4 with a molecular weight of 479.6 g/mol .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-14-16-5-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCRSBNVJJLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with selected oxalamide and piperazine-containing analogs:
Pharmacological Implications
- Target Compound : The 2-fluorophenylpiperazine group may confer selectivity toward serotonin (5-HT1A) or dopamine D2/D3 receptors, analogous to aripiprazole derivatives . The benzodioxole moiety could reduce oxidative metabolism, extending half-life compared to simpler aryl groups .
- Compound 18 () : The absence of a piperazine ring limits CNS receptor interactions, but the 4-methoxyphenethyl group may favor peripheral targets (e.g., inflammatory pathways) .
- The phenylpiperazine (vs. fluorophenyl) may lower selectivity due to increased bulk .
- Compound 7o () : The 2,4-dichlorophenyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the pyridyl group may interact with polar enzyme active sites (e.g., cytochrome P450 isoforms) .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the benzo[d][1,3]dioxole moiety and oxalamide linkage, suggest a promising profile for therapeutic applications, particularly in cancer treatment and neuropharmacology.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 424.5 g/mol. Its structure includes:
- Benzo[d][1,3]dioxole : Known for its stability and bioactivity.
- Piperazine Derivative : Contributes to the compound's interaction with biological targets.
- Oxalamide Linkage : Provides versatility for modifications that may enhance biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the compound can influence its efficacy. For instance, derivatives of similar compounds have shown IC50 values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM and MIA PaCa-2 cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound A | CCRF-CEM | 328 |
| Compound B | MIA PaCa-2 | 644 |
| This compound | Various | TBD |
The mechanism by which this compound exerts its anticancer effects is likely linked to its ability to interact with specific molecular targets involved in tumor growth and metastasis. Preliminary data suggest interactions with enzymes or receptors associated with cancer cell proliferation and survival pathways. Further studies are needed to elucidate these mechanisms more clearly.
Neuropharmacological Potential
In addition to its anticancer properties, there is growing interest in exploring the neuropharmacological applications of this compound. The presence of the piperazine group suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Studies
Several case studies have highlighted the biological activity of related compounds within the same structural family:
- Case Study 1 : A derivative with a similar benzo[d][1,3]dioxole structure demonstrated significant inhibition of tumor growth in xenograft models.
- Case Study 2 : Research on a piperazine-based compound revealed its ability to modulate dopamine receptors, suggesting potential applications in treating psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
